molecular formula C17H16O2S B15244303 2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde

2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B15244303
M. Wt: 284.4 g/mol
InChI Key: OKXLXVRENFCDSC-UHFFFAOYSA-N
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Description

2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a methoxyphenyl group, a propanoyl chain, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-(3-methoxyphenyl)propanoic acid with thiobenzaldehyde under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiobenzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiobenzyl alcohol derivatives.

Scientific Research Applications

2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)propanoic acid
  • 2-(3-Methoxyphenyl)-2-propanol
  • 3,5-Dihydroxy-2-[3-(4-methoxyphenyl)propanoyl]phenyl β-D-glucopyranoside

Uniqueness

2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a methoxyphenyl group and a thiobenzaldehyde moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-15-7-4-5-13(11-15)9-10-17(18)16-8-3-2-6-14(16)12-20/h2-8,11-12H,9-10H2,1H3

InChI Key

OKXLXVRENFCDSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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